Hispidospermidin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

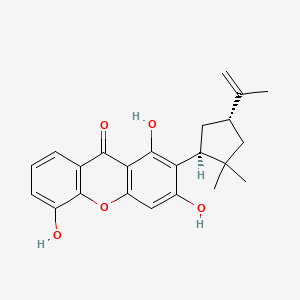

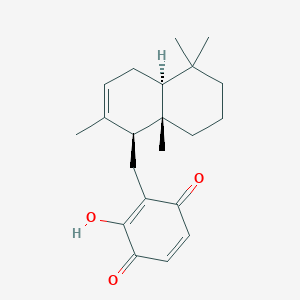

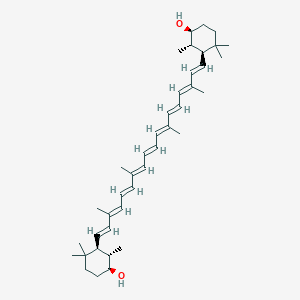

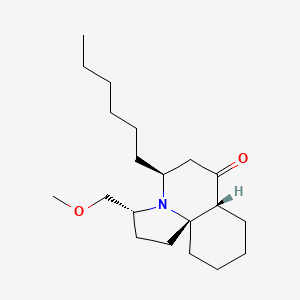

Hispidospermidin is a bridged compound with a trimethylspermidine side chain. It is isolated from Chaetosphaeronema hispidulum (Cda) Moesz NR 7127 and has been shown to exhibit inhibitory activity against phosphatidylinositol-specific phospholipase C (PLC). It has a role as a metabolite and an EC 3.1.4.11 (phosphoinositide phospholipase C) inhibitor. It is a bridged compound, a tertiary amino compound and a cyclic ether.

Wissenschaftliche Forschungsanwendungen

Phospholipase C Inhibition

Hispidospermidin has been identified as a novel inhibitor of phospholipase C, a key enzyme in cellular signaling pathways. This discovery was made by isolating and characterizing this compound from the fungus Chaetosphaeronema hispidulum. The compound’s structure and absolute configuration were determined through various NMR studies and modified Mosher's method (Ohtsuka et al., 1994). Similarly, a study on the screening, taxonomy, and fermentation of this fungus highlighted this compound's production and its inhibitory effect on rat brain phospholipase C (Yanagisawa et al., 1994).

Synthesis and Chemical Analysis

The synthesis of this compound has been a subject of research, aiming to replicate its complex structure. A study achieved a concise, enantiospecific synthesis of this compound, which helps understand its biosynthetic pathway (Tamiya & Sorensen, 2003). Another research effort focused on a highly stereoselective total synthesis of this compound, contributing to the understanding of its pharmacophore model (Frontier, Raghavan, & Danishefsky, 2000).

Anti-inflammatory Properties

Hispidin, a related compound, exhibits significant anti-inflammatory activity. It has been shown to suppress ROS-mediated NF-κB pathway in mouse macrophage cells, thereby indicating its potential for treating inflammation-related conditions (Shao et al., 2015).

Antimalarial Activity

The genus Aspidosperma, to which this compound is related, has been used traditionally for malaria treatment. Scientific research supports this use, with studies identifying antimalarial activity in extracts from Aspidosperma species (de Paula et al., 2014).

Therapeutic Potential

Hispidin, a polyketide related to this compound, has been studied for its therapeutic potential against various diseases, including cancer and neurodegenerative conditions. Its antioxidant, anti-inflammatory, anti-apoptotic, antiviral, and anti-cancer cell activity have been explored (Palkina et al., 2021).

Antioxidant Activity

Hispidin derivatives like phaeolschidins A-E have been isolated and shown to possess antioxidant activity, highlighting their potential in combating oxidative stress (Han et al., 2013).

Cardiovascular Health

Research on Acanthospermum hispidum, a plant related to this compound, has shown benefits in cardiovascular health. Its extracts have been found to have antihypertensive effects and influence nitric oxide and prostaglandins, crucial factors in cardiovascular function (Palozi et al., 2017).

Hypotensive Effect

The hypotensive effect of Aspidosperma subincanum and its mechanism of vasorelaxation in isolated arteries have been investigated, contributing to understanding the cardiovascular effects of compounds related to this compound (Bernardes et al., 2013).

Phytosterol Content

Research on Acanthospermum hispidum has also evaluated its phytosterol content, which is believed to contribute to its medicinal properties, especially in treating respiratory diseases (de Araújo et al., 2013).

Anti-Obesity Effects

Hispidin's anti-obesity effects have been studied, showing its potential in increasing intracellular cAMP concentrations and inhibiting lipid accumulation, highlighting its promise as an anti-obesity compound (Tu & Tawata, 2014).

Phytochemistry and Biological Activities

A comprehensive review of Acanthospermum hispidum's phytochemistry and biological activities has provided insights into its potential medicinal uses, including antioxidant, antimicrobial, and antiparasitic activities (Santos et al., 2021).

Antiparasitic Activities

The antiparasitic activities of sesquiterpenic lactones isolated from Acanthospermum hispidum have been studied, particularly against malaria, demonstrating the plant's potential in treating parasitic infections (Ganfon et al., 2012).

Diuretic Effects

The diuretic effects of Aspidosperma subincanum, related to this compound, have been explored, showing its potential in treating cardiovascular illnesses through its effects on urinary electrolyte excretion (Ribeiro et al., 2015).

Eigenschaften

Molekularformel |

C25H47N3O |

|---|---|

Molekulargewicht |

405.7 g/mol |

IUPAC-Name |

N'-[3-(dimethylamino)propyl]-N'-methyl-N-[(1S,2R,5S,6S,7S,8R,9R)-2,6,9-trimethyl-13-oxatetracyclo[6.3.1.16,9.01,5]tridecan-7-yl]butane-1,4-diamine |

InChI |

InChI=1S/C25H47N3O/c1-19-10-11-21-24(3)22(20-18-25(19,21)13-12-23(20,2)29-24)26-14-7-8-16-28(6)17-9-15-27(4)5/h19-22,26H,7-18H2,1-6H3/t19-,20-,21-,22+,23-,24+,25+/m1/s1 |

InChI-Schlüssel |

JIRJLWLQLDLWSW-XNDBBLGPSA-N |

Isomerische SMILES |

C[C@@H]1CC[C@H]2[C@]13CC[C@@]4([C@H](C3)[C@@H]([C@]2(O4)C)NCCCCN(C)CCCN(C)C)C |

Kanonische SMILES |

CC1CCC2C13CCC4(C(C3)C(C2(O4)C)NCCCCN(C)CCCN(C)C)C |

Synonyme |

hispidospermidin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

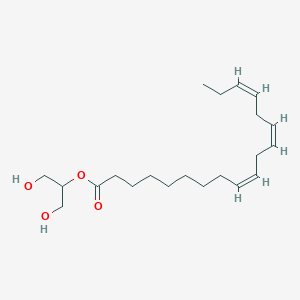

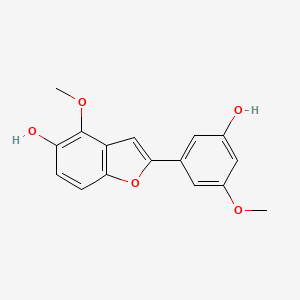

![[(3S,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-yl] hexadecanoate](/img/structure/B1248753.png)